Hexafluorophosphat(V)kalium

Übersicht

Beschreibung

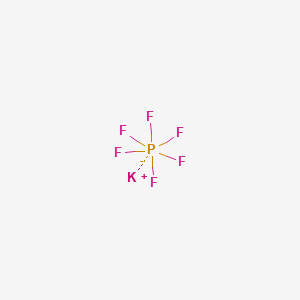

Potassium hexafluorophosphate is a useful research compound. Its molecular formula is KPF6 and its molecular weight is 184.062 g/mol. The purity is usually 95%.

The exact mass of the compound Potassium hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium hexafluorophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium hexafluorophosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Korrosionsschutzbeschichtungen für Magnesiumlegierungen

KPF₆: wird bei der Herstellung von Umwandlungsbeschichtungen auf Magnesiumlegierungen durch ein Verfahren namens Plasmaelektrolytische Oxidation (PEO) verwendet. Die Zugabe von KPF₆ beeinflusst die Morphologie und verbessert die korrosionsschützenden Eigenschaften der Beschichtungen. Diese Beschichtungen weisen eine schwammartige Struktur auf, die nicht nur die Korrosionsbeständigkeit verbessert, sondern auch die Biokompatibilität und die Selbstheilungseigenschaften erhöht .

Elektrochemische Leistung in Batterien

Im Bereich der Energiespeicherung dient KPF₆ als Elektrolytzusatzstoff, um die elektrochemische Leistung von anodenfreien Lithiummetallbatterien zu verbessern. Diese Anwendung ist entscheidend für die Entwicklung effizienterer und langlebigerer Batterien .

Zyklenstabilität in Lithium-Schwefel-Batterien

KPF₆: trägt zur Zyklenstabilität und Lithium-Coulomb-Effizienz von Lithium-Schwefel-(Li–S)-Batterien bei. Seine Rolle ist entscheidend für die Verbesserung der Lebensdauer und Leistung dieser Batterien, die für ihre hohe Energiedichte bekannt sind .

Grenzflächenmodifikation in Solarzellen

Die Verbindung wird auch als Grenzflächenmodifikationsmaterial verwendet, um Grenzflächendefekte in Perowskit-Solarzellen zu passivieren. Diese Anwendung ist bedeutsam für die Verbesserung der Effizienz und Stabilität dieser hochmodernen Solarzellen .

Wirkmechanismus

Target of Action

Potassium hexafluorophosphate (KPF6) is a chemical compound that consists of potassium cations and hexafluorophosphate anions . It is primarily used in laboratories as a source of the hexafluorophosphate anion, a non-coordinating anion that confers lipophilicity to its salts . This property makes it a useful reagent in various chemical reactions.

Biochemical Pathways

It has been used in the development of lithium-sulfur batteries, where it has been shown to improve the cycling stability and lithium coulombic efficiency .

Pharmacokinetics

It is known that kpf6 is a solid at room temperature and has a solubility of 835g/100 mL in water at 25 °C . These properties suggest that KPF6 could be absorbed and distributed in an organism’s body if ingested, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of KPF6’s action are largely dependent on its application. For example, in lithium-sulfur batteries, the addition of KPF6 improves the electrochemical performance of the battery . In the context of chemical reactions, KPF6 can influence the solubility and lipophilicity of other compounds .

Action Environment

The action, efficacy, and stability of KPF6 can be influenced by various environmental factors. For instance, the solubility of KPF6 in water can affect its distribution and reactivity in aqueous solutions . Additionally, the reaction of KPF6 with other compounds can be influenced by factors such as temperature and the presence of other ions or molecules .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Cellular Effects

It is known that the compound can improve the electrochemical performance of an anode-free lithium metal battery

Molecular Mechanism

It is known that the compound is involved in the preparation of certain salts

Temporal Effects in Laboratory Settings

Potassium hexafluorophosphate is known for its stability in a hot alkaline aqueous solution

Eigenschaften

IUPAC Name |

potassium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6P.K/c1-7(2,3,4,5)6;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDGRYDIGCWVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[P-](F)(F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KPF6, F6KP | |

| Record name | Potassium hexafluorophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_hexafluorophosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884958 | |

| Record name | Potassium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.0625 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Potassium hexafluorophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16819 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17084-13-8 | |

| Record name | Potassium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17084-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017084138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphate(1-), hexafluoro-, potassium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM HEXAFLUOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88W436PDI9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Potassium Hexafluorophosphate and what are its key applications?

A1: Potassium Hexafluorophosphate (KPF6) is an inorganic salt primarily known for its applications in:

- Electrolyte in Batteries: It serves as a crucial component in various battery systems, including lithium-ion batteries [, , , , ], potassium-ion batteries [, ], and sodium-ion batteries [].

- Catalyst: It catalyzes polymerization reactions [, , ] and has shown promise in specific organic synthesis reactions, such as imine hydrosilylation for amine production [].

- Other: It finds use as a dentifrice additive [, ] and in the synthesis of ionic liquids [, , , , , , , , , ].

Q2: What is the molecular formula and weight of Potassium Hexafluorophosphate?

A2: The molecular formula of Potassium Hexafluorophosphate is KPF6, and its molecular weight is 184.06 g/mol.

Q3: What spectroscopic techniques are used to characterize Potassium Hexafluorophosphate?

A3: Common spectroscopic techniques for KPF6 characterization include:

- Infrared Spectroscopy (IR): Used to identify functional groups and study molecular vibrations. For instance, IR spectroscopy can confirm the presence of the PF6− anion [, ].

- Nuclear Magnetic Resonance (NMR): This technique provides information about the structure and dynamics of molecules. 1H NMR and 19F NMR can be used to characterize KPF6 and its interactions with other molecules [, , , ].

- X-ray Powder Diffraction (XRD): This technique is crucial for determining the crystal structure and phase transitions of KPF6 at different temperatures [, ].

- X-ray Photoelectron Spectroscopy (XPS): Used to analyze the elemental composition and chemical states of elements in a material, particularly relevant for characterizing electrode/electrolyte interphases in batteries [, ].

Q4: How does Potassium Hexafluorophosphate contribute to the performance of lithium-ion batteries?

A4: In lithium-ion batteries, KPF6 dissolved in an electrolyte contributes to:

- Ion Conduction: It dissociates into K+ and PF6− ions, facilitating Li+ ion transport between the cathode and anode. [, , , , ].

- Solid Electrolyte Interphase (SEI) Formation: The PF6− anions participate in the formation of a stable SEI layer on the anode surface, which is crucial for protecting the anode from further reactions with the electrolyte and ensuring long-term battery performance [, ].

Q5: Are there any challenges associated with using Potassium Hexafluorophosphate in lithium-ion batteries?

A5: Yes, some challenges include:

- Aluminum Corrosion: KPF6 can corrode the aluminum current collector commonly used in cathodes, especially at high voltages or elevated temperatures, leading to battery degradation [, ].

- Graphite Exfoliation: In electrolytes containing propylene carbonate (PC), KPF6 can influence the rate of PC decomposition, impacting its cointercalation into graphite anodes and potentially causing exfoliation [].

Q6: How does Potassium Hexafluorophosphate function as a catalyst in imine hydrosilylation?

A6: Research suggests that KPF6 acts synergistically with Calcium Triflimide (Ca(NTf2)2) to catalyze the reduction of aldimines to amines via hydrosilylation []. The proposed mechanism involves:

Q7: What factors influence the performance of Potassium Hexafluorophosphate in different applications?

A7: The performance of KPF6 is sensitive to various factors, including:

- Solvent: The choice of solvent significantly affects KPF6 solubility, ionic conductivity, and its interactions with other components in a system [, , , , ]. For example, KPF6 exhibits different electrochemical behavior in various carbonate-based electrolytes [, ].

- Concentration: The concentration of KPF6 in electrolytes influences its ionic conductivity and the SEI formation process, ultimately impacting battery performance [, ].

- Temperature: Temperature variations affect the phase transitions of KPF6, influencing its conductivity and stability in applications like batteries [].

Q8: Are there analytical methods for quantifying Potassium Hexafluorophosphate?

A8: Yes, analytical techniques for KPF6 quantification include:

- High-Performance Liquid Chromatography (HPLC): Coupled with various detectors, HPLC allows for the separation and quantification of KPF6 in complex mixtures [, , , ].

- Electrochemical Techniques: Techniques like cyclic voltammetry and chronopotentiometry can be used to study the electrochemical behavior and quantify KPF6 in electrolyte solutions [, ].

Q9: What are the safety considerations for handling Potassium Hexafluorophosphate?

A9: KPF6 should be handled with care. While generally considered stable, it:

- Decomposes Upon Heating: It can decompose at high temperatures, potentially releasing toxic phosphorus and fluorine compounds [, ].

- Moisture Sensitive: It is moisture-sensitive and should be stored under dry conditions to prevent hydrolysis [, ].

Q10: Are there any environmental concerns associated with Potassium Hexafluorophosphate?

A10: While not extensively studied, the potential environmental impact of KPF6, particularly regarding its disposal and potential leaching into the environment, requires further investigation. Research into sustainable recycling and waste management strategies for KPF6 is crucial [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[9-(Carboxymethyl)-4,11-dioxo-1,3-dioxa-6,9-diaza-2lambda2-plumbacycloundec-6-yl]acetic acid](/img/structure/B96905.png)

![(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol](/img/structure/B96919.png)